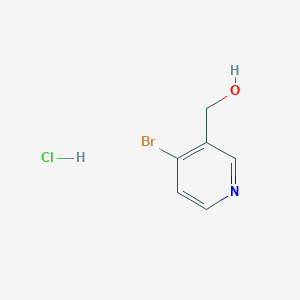

4-Bromo-3-pyridinemethanol hydrochloride

Description

Properties

CAS No. |

1546624-18-3; 197007-87-7 |

|---|---|

Molecular Formula |

C6H7BrClNO |

Molecular Weight |

224.48 |

IUPAC Name |

(4-bromopyridin-3-yl)methanol;hydrochloride |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |

InChI Key |

PDQPYZSLVWMFCL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1Br)CO.Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Bromo-3-pyridinemethanol Hydrochloride

Executive Summary

4-Bromo-3-pyridinemethanol hydrochloride (CAS 1546624-18-3) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1][2] Characterized by a pyridine ring substituted with a bromine atom at the C4 position and a hydroxymethyl group at the C3 position, this compound serves as a critical "orthogonal" scaffold. The bromine moiety facilitates transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group offers a versatile handle for alkylation, oxidation, or conversion to leaving groups. This guide details its physicochemical properties, synthetic routes, quality standards, and safety protocols for laboratory and pilot-scale applications.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The hydrochloride salt form enhances the stability and shelf-life of the free base, which can be prone to oxidation or polymerization under ambient conditions.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-3-pyridinemethanol hydrochloride |

| CAS Number | 1546624-18-3 |

| Synonyms | (4-Bromopyridin-3-yl)methanol HCl; 4-Bromo-3-hydroxymethylpyridine hydrochloride |

| Molecular Formula | C₆H₆BrNO · HCl (C₆H₇BrClNO) |

| Molecular Weight | 224.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

| Melting Point | >150°C (decomposition often observed prior to melting) |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthesis & Manufacturing Methodology

The synthesis of 4-Bromo-3-pyridinemethanol hydrochloride typically proceeds via the selective reduction of 4-bromonicotinic acid derivatives. The choice of reducing agent is critical to prevent hydrodehalogenation (loss of the bromine atom).

Validated Synthetic Route

Precursor: Methyl 4-bromonicotinate or 4-Bromonicotinic acid. Reagent: Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or Lithium Aluminum Hydride (LiAlH₄) under controlled temperatures.

Protocol Overview:

-

Ester Formation: 4-Bromonicotinic acid is esterified (MeOH/H₂SO₄) to protect the carboxylic acid and enhance solubility.

-

Selective Reduction: The ester is reduced to the alcohol using NaBH₄ in methanol. Note: NaBH₄ is preferred over LiAlH₄ for scale-up due to higher chemoselectivity, minimizing the risk of debromination.

-

Salt Formation: The resulting free base is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt, ensuring high purity and stability.

Reaction Workflow Diagram

The following diagram illustrates the logical flow of synthesis and critical control points (CCPs).

Figure 1: Step-wise synthesis pathway from nicotinic acid precursor to the stable hydrochloride salt.

Applications in Drug Discovery[5]

4-Bromo-3-pyridinemethanol hydrochloride is a "bifunctional" scaffold. Its value lies in the ability to functionalize the pyridine ring sequentially.

Mechanistic Utility

-

C4-Bromine Handle: Serves as an electrophile in Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.

-

-

C3-Hydroxymethyl Handle:

Divergent Synthesis Diagram

This diagram visualizes how a medicinal chemist utilizes this specific CAS entry to generate diverse library compounds.

Figure 2: Divergent synthetic utility showing transformation into biaryls, aldehydes, and alkyl halides.

Handling, Safety, and Stability

As a halogenated pyridine salt, this compound requires specific handling protocols to ensure operator safety and compound integrity.

GHS Hazard Classification

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability Protocol

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigeration (2-8°C) is recommended for long-term storage to prevent slow degradation or discoloration.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which will liberate the free base).

References

-

PubChem. (2025). Compound Summary: 4-Bromo-3-methylpyridine hydrochloride (Structural Analog Reference). Retrieved from [Link]

Sources

4-Bromo-3-pyridinemethanol Hydrochloride: A Critical Synthon in Medicinal Chemistry

The following technical guide details the physicochemical properties, synthesis, and application of 4-Bromo-3-pyridinemethanol hydrochloride , a critical heterocyclic building block in drug discovery.

Executive Summary

4-Bromo-3-pyridinemethanol hydrochloride (CAS: 1546624-18-3) is a bifunctional pyridine intermediate used extensively in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and kinase inhibition.[1][2][3][4] Its dual reactivity—stemming from the electrophilic aryl bromide and the nucleophilic hydroxymethyl group—allows for orthogonal functionalization strategies, making it a staple in fragment-based drug design (FBDD).

This guide provides a definitive reference for its molecular weight, stoichiometric handling, and analytical verification, ensuring precision in high-throughput synthesis and process development.

Physicochemical Profile & Molecular Weight

Accurate stoichiometry is paramount in organometallic catalysis (e.g., Suzuki-Miyaura coupling) where catalyst poisoning or homocoupling can occur if reactant ratios are imprecise.

Core Constants

| Property | Data | Notes |

| Compound Name | 4-Bromo-3-pyridinemethanol hydrochloride | Primary salt form |

| Free Base Name | (4-Bromopyridin-3-yl)methanol | Active species post-neutralization |

| CAS (HCl Salt) | 1546624-18-3 | Definitive identifier for the hydrochloride |

| CAS (Free Base) | 197007-87-7 | Reference for parent heterocycle |

| CAS (HBr Salt) | 1135136-66-1 | Common alternative synthesis byproduct |

| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO · HCl |

| Molecular Weight | 224.48 g/mol | Used for all stoichiometric calculations |

| Exact Mass | 222.940 g/mol | Monoisotopic (for Mass Spec ID) |

| Appearance | White to off-white solid | Hygroscopic; store under inert gas |

Stoichiometric Divergence

Researchers must verify the salt form from their supplier's Certificate of Analysis (CoA). Using the wrong molecular weight (MW) leads to significant equivalents errors:

-

If using Free Base (MW 188.02): 1.0 g = 5.32 mmol

-

If using HCl Salt (MW 224.48): 1.0 g = 4.45 mmol

-

If using HBr Salt (MW 268.94): 1.0 g = 3.72 mmol

Critical Insight: Commercial batches labeled "4-Bromo-3-pyridinemethanol" without a specified salt form are often the hydrobromide (HBr) salt due to the synthesis pathway involving bromination. Always confirm via elemental analysis or silver nitrate titration if the CoA is ambiguous.

Synthesis & Production Context

The synthesis of 4-Bromo-3-pyridinemethanol typically proceeds via the reduction of 4-bromonicotinic acid (or its ester derivatives). This pathway preserves the sensitive aryl bromide while converting the carboxylic acid to the primary alcohol.

Synthetic Pathway Diagram

The following workflow illustrates the reduction strategy and the subsequent salt formation.

Figure 1: Synthetic route from 4-bromonicotinic acid to the hydrochloride salt, highlighting the preservation of the halogen handle.[1]

Analytical Verification Protocols

To ensure the integrity of the compound before use in costly GMP steps, a self-validating analytical workflow is required.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Note: The pyridine nitrogen is basic. Acidic modifiers prevent peak tailing.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

Mass Spectrometry (LC-MS)

The isotopic pattern is the definitive identification method due to the presence of Bromine and Chlorine.

-

Target Ion (M+H)⁺: 188.0 / 190.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

-

Salt Confirmation: In negative mode or via ion chromatography, the presence of chloride (Cl⁻) must be confirmed to validate the 224.48 MW factor.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Diagnostic Signals:

-

δ 4.5–4.7 ppm (s, 2H): Methylene protons (-CH ₂OH).

-

δ 5.4–5.6 ppm (br s, 1H): Hydroxyl proton (-OH), often exchanged/broadened.

-

δ 7.6–8.5 ppm (m, 3H): Pyridine ring protons. The C2 proton (adjacent to N and CH₂OH) will appear as a distinct singlet or doublet downfield.

-

Functionalization & Applications

4-Bromo-3-pyridinemethanol hydrochloride serves as a "linchpin" scaffold. The bromine atom allows for carbon-carbon bond formation, while the alcohol group allows for etherification or oxidation to an aldehyde.

Divergent Reaction Logic

-

Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts.

-

Precaution: The free hydroxyl group can sometimes coordinate to Pd. Protecting it (e.g., as a TBDMS ether) or using excess base (K₂CO₃) is recommended.

-

-

Appel Reaction / Chlorination: Converting the alcohol to a chloride creates a bis-electrophile (4-bromo-3-(chloromethyl)pyridine), useful for cyclization reactions.

Figure 2: Divergent functionalization pathways demonstrating the compound's versatility in medicinal chemistry.

Handling & Stability

The hydrochloride salt significantly improves the shelf-life compared to the free base, which can be prone to oxidation or polymerization.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will alter the effective molecular weight.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in Dichloromethane (DCM) unless neutralized to the free base.

-

Safety: Irritant. Wear standard PPE. In case of contact with strong bases, the free base is liberated, which may have different solubility and toxicity profiles.

References

-

ChemicalBook. (2025). 4-Bromo-3-pyridinemethanol hydrochloride Product Properties and CAS 1546624-18-3.[1][2][3][4] Retrieved from

-

BLD Pharmatech. (2024). Safety Data Sheet: (4-Bromopyridin-3-yl)methanol (Free Base CAS 197007-87-7). Retrieved from

-

Sigma-Aldrich. (2025). 4-Bromo-3-pyridinemethanol hydrochloride Catalog Entry. Retrieved from

-

Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid. Der Pharmacia Lettre, 3(4), 264-266.[5] Retrieved from [5]

-

AChemBlock. (2026).[6] 4-Bromo-3-pyridinemethanol hydrobromide CAS 1135136-66-1 Data. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-bromo--methylphenethylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1546624-18-3 | CAS DataBase [chemicalbook.com]

- 4. 4-Bromo-3-pyridinemethanol hydrochloride | 1546624-18-3 [chemicalbook.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 4-Bromo-3-pyridinemethanol hydrobromide 95% | CAS: 1135136-66-1 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 5-Bromo-3-pyridinemethanol Hydrochloride: Properties, Synthesis, and Applications

Foreword: Navigating the Isomeric Landscape

In the realm of chemical synthesis, precision in nomenclature is paramount. This guide focuses on the compound identified by CAS Number 37669-64-0. While the initial inquiry referenced "4-Bromo-3-pyridinemethanol hydrochloride," extensive database analysis reveals that this CAS number corresponds to 5-Bromo-3-pyridinemethanol . This document will, therefore, detail the properties, synthesis, and applications of 5-Bromo-3-pyridinemethanol and its corresponding hydrochloride salt, a critical intermediate in the development of novel therapeutics and agrochemicals. This clarification is vital for ensuring the reproducibility and accuracy of scientific endeavors.

Chemical Identity and Structural Elucidation

5-Bromo-3-pyridinemethanol is a halogenated pyridine derivative. The presence of the bromine atom, the hydroxymethyl group, and the nitrogen atom within the pyridine ring bestows upon it a unique combination of reactivity and functionality. Its hydrochloride salt is typically the form used in synthesis to improve handling and solubility characteristics.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| Compound Name | 5-Bromo-3-pyridinemethanol Hydrochloride |

| Synonyms | (5-bromopyridin-3-yl)methanol hydrochloride, 3-Bromo-5-(hydroxymethyl)pyridine hydrochloride |

| CAS Number | 37669-64-0 (for the free base) |

| Molecular Formula | C₆H₇BrClNO |

| Molecular Weight | 224.48 g/mol |

| InChI Key | WDVDHJLKXYCOFS-UHFFFAOYSA-N (for the free base)[1] |

Physicochemical Properties: A Comparative Overview

The conversion of the free base to its hydrochloride salt significantly alters its physical properties, which is a key consideration in experimental design.

Table 2: Physical and Chemical Properties

| Property | 5-Bromo-3-pyridinemethanol (Free Base) | 5-Bromo-3-pyridinemethanol Hydrochloride (Expected) |

| Appearance | Colorless to light yellow/orange clear liquid or solid[1][2] | White to off-white crystalline solid |

| Melting Point | 27 °C[2] | Significantly higher than the free base |

| Boiling Point | 154 °C at 4 mmHg[2] | Decomposes at higher temperatures |

| Density | 1.67 g/cm³[2] | Higher than the free base |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in water and polar protic solvents; limited solubility in nonpolar organic solvents. |

| Stability | Stable under normal conditions; store under inert atmosphere, protected from light.[1] | Hygroscopic; stable but should be stored in a dry environment. |

Spectroscopic Characterization: The Fingerprint of a Molecule

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 5-Bromo-3-pyridinemethanol in a solvent like DMSO-d₆ would be expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. Upon protonation to the hydrochloride salt, the aromatic protons will experience a downfield shift due to the increased electron-withdrawing nature of the pyridinium ring.

-

Aromatic Protons (δ 8.0-9.0 ppm): Three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. The coupling constants would reveal their relative positions.

-

Methylene Protons (-CH₂OH, δ ~4.5 ppm): A singlet corresponding to the two protons of the hydroxymethyl group.

-

Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

-

N-H Proton (pyridinium, δ >10 ppm): A broad singlet corresponding to the proton on the nitrogen atom, present in the hydrochloride salt.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Aromatic Carbons (δ 120-155 ppm): Five signals corresponding to the carbons of the pyridine ring. The carbon attached to the bromine (C5) would be shifted upfield compared to the others.

-

Methylene Carbon (-CH₂OH, δ ~60-65 ppm): A signal for the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A broad band indicating the hydroxyl group.

-

C-H Aromatic Stretch (~3100 cm⁻¹): Sharp peaks characteristic of the pyridine ring.

-

C=C and C=N Aromatic Ring Stretches (1400-1600 cm⁻¹): A series of bands indicating the aromatic pyridine ring.

-

C-O Stretch (1000-1200 cm⁻¹): A strong band corresponding to the alcohol C-O bond.

-

C-Br Stretch (500-600 cm⁻¹): A band in the fingerprint region.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show the molecular ion peak for the free base (m/z 187/189 in a 1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the hydroxymethyl group.

Chemical Reactivity and Synthetic Utility

5-Bromo-3-pyridinemethanol hydrochloride is a versatile building block, primarily due to the reactivity of the bromine atom and the hydroxymethyl group. The pyridine ring can be further functionalized.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position. This is a cornerstone of its utility in drug discovery.[4]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities.[4]

-

Nucleophilic Substitution: The bromine can be displaced by strong nucleophiles.

-

Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as ethers and esters.

Synthesis and Purification Protocols

A reliable synthesis of 5-Bromo-3-pyridinemethanol has been reported, which can then be converted to its hydrochloride salt.

Synthesis of 5-Bromo-3-pyridinemethanol

A common and efficient method is the reduction of 5-bromo-3-pyridinecarboxaldehyde.

Protocol:

-

Suspend 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) in portions, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-3-pyridinemethanol as a colorless oil.[5]

Preparation of 5-Bromo-3-pyridinemethanol Hydrochloride

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Protocol:

-

Dissolve 5-Bromo-3-pyridinemethanol in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrogen chloride in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

For high-purity applications, the hydrochloride salt can be recrystallized.

Protocol:

-

Dissolve the crude 5-Bromo-3-pyridinemethanol hydrochloride in a minimal amount of a hot solvent, such as a mixture of methanol and isopropanol.

-

If the solution is colored, add a small amount of activated carbon and filter while hot.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can improve the yield.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[2]

Applications in Research and Drug Development

The structural motifs present in 5-Bromo-3-pyridinemethanol make it a valuable intermediate in the synthesis of biologically active molecules.

Kinase Inhibitors

The pyridine core is a common scaffold in many kinase inhibitors used in oncology. The ability to functionalize the 5-position via cross-coupling reactions allows for the exploration of the chemical space around the core, which is crucial for optimizing potency and selectivity.[4][6][7][8]

Agrochemicals

Pyridine-based compounds are also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides.[9][10][11] The derivatization of intermediates like 5-Bromo-3-pyridinemethanol is a key strategy for the discovery of new and effective crop protection agents.

Safety, Handling, and Storage

Working with brominated pyridine derivatives requires adherence to strict safety protocols.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid all personal contact, including inhalation.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

Storage

-

Store in a cool, dry, and well-ventilated area.[12]

-

Keep the container tightly closed.

-

Store under an inert atmosphere.

-

Protect from moisture and light.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Contaminated packaging should be treated as the chemical itself.

Conclusion

5-Bromo-3-pyridinemethanol hydrochloride, and its free base, are pivotal chemical intermediates. Their value lies in the strategic placement of reactive functional groups on the pyridine scaffold, enabling a broad range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers in the pharmaceutical and agrochemical industries to harness its full potential in the creation of novel and impactful molecules.

References

- Google Patents. (n.d.). US4017501A - Process for preparing pyridinium chloride salts of alkyl esters of 2-chloro-N-2-hydroxyethylacetamide.

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]

-

ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

-

ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

-

PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

Sources

- 1. 5-Bromo-3-pyridinemethanol | 37669-64-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Bromo-3-pyridinemethanol | CymitQuimica [cymitquimica.com]

Technical Guide: Safety, Hazards, and Handling of 4-Bromo-3-pyridinemethanol Hydrochloride

Topic: 4-Bromo-3-pyridinemethanol hydrochloride Safety and Hazards Content Type: Technical Safety Guide & Whitepaper Audience: Research Scientists, Medicinal Chemists, and HSE Officers

Executive Summary & Chemical Identity

4-Bromo-3-pyridinemethanol hydrochloride (CAS: 1546624-18-3 for the HCl salt; 131747-45-0 for the free base) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling and nucleophilic substitution.[1][2][3][4][5]

As a halogenated pyridine derivative with a benzylic-like alcohol functionality, it presents specific chemical hazards—primarily mucosal irritation and potential acute toxicity—that require rigorous control measures. This guide moves beyond basic SDS data to provide a mechanistic understanding of the risks and a validated protocol for safe handling.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 4-Bromo-3-pyridinemethanol hydrochloride |

| Synonyms | (4-Bromopyridin-3-yl)methanol HCl; 4-Bromo-3-hydroxymethylpyridine HCl |

| CAS Number | 1546624-18-3 (HCl Salt); 131747-45-0 (Free Base) |

| Molecular Formula | C₆H₆BrNO[1][2][5][6][7] · HCl |

| Molecular Weight | ~224.48 g/mol (Salt); 188.02 g/mol (Base) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents. |

Hazard Identification & Mechanistic Toxicology

Understanding why a chemical is hazardous allows for better risk prediction than simply memorizing GHS codes.

GHS Classification (Conservative Assessment)

Based on structural analogs (bromopyridines) and available safety data, this compound is classified under Category 2/3 hazards.

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[8][9] Note: Some 4-bromopyridine salts exhibit Category 3 (Toxic) effects; handle with high caution.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[9][10]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[6]

-

STOT - Single Exposure: Category 3 (May cause respiratory irritation).[6][9][10]

Mechanistic Hazards

-

Acidity & Corrosivity: As a hydrochloride salt, hydrolysis in moisture (sweat, mucous membranes) releases hydrochloric acid (HCl), causing immediate chemical irritation or burns to the eyes and respiratory tract.

-

Alkylating Potential: While the bromine is on an aromatic ring (reducing direct alkylating potential compared to benzyl bromides), the pyridine ring is electron-deficient. Under metabolic conditions or specific synthetic environments, the bromine can be displaced, posing a risk of interacting with biological nucleophiles (proteins/DNA).

-

Pyridine Toxicity: Pyridine derivatives can act as CNS depressants and hepatotoxins if absorbed in significant quantities.

Risk Assessment & Control Protocols

This section outlines the "Defense in Depth" strategy for handling this compound.

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Dust Control: Use a static-dissipative balance enclosure if weighing large quantities (>1g) to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double gloving recommended) | Standard nitrile (0.11 mm) provides splash protection. For prolonged contact, use thicker nitrile or laminate gloves, as pyridine derivatives can permeate thin rubber. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the fine particle size and acidic nature of the salt; goggles seal the eyes from dust ingress. |

| Respiratory | N95/P100 (if outside hood) | If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory to prevent inhalation of the irritant dust. |

| Body | Lab Coat (Buttoned, Long Sleeve) | Prevents skin absorption and contamination of personal clothing. |

Experimental Handling Protocol

-

Weighing: Always weigh into a tared vial inside the fume hood. Do not transport open spatulas across the lab.

-

Solubilization: Add solvent (e.g., DMSO or Methanol) slowly. The heat of solution (exothermic) may be noticeable due to the HCl salt dissociation.

-

Reaction Setup: When using strong bases (e.g., NaH, KOtBu) for coupling reactions, be aware that deprotonation of the alcohol and neutralization of the HCl will occur, potentially generating heat and gas.

Stability, Reactivity & Storage

Incompatibilities

-

Strong Oxidizing Agents: Can react vigorously, potentially releasing bromine gas (Br₂) or nitrogen oxides (NOx).

-

Strong Bases: Will neutralize the HCl salt and deprotonate the hydroxyl group. Reaction with strong bases may also induce elimination or substitution of the bromine.

-

Moisture: The HCl salt is hygroscopic . Absorption of water leads to clumping and hydrolysis, increasing acidity and degrading purity.

Storage Conditions

-

Temperature: Refrigerate (2–8°C) to maximize shelf life.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed desiccator.

-

Light: Protect from light (amber vials), as carbon-bromine bonds can be photosensitive over long durations.

Emergency Response Protocols

Visualized Response Logic

The following diagram outlines the critical decision-making flow during an exposure incident.

Caption: Decision logic for immediate first aid response to 4-Bromo-3-pyridinemethanol HCl exposure.

Fire Fighting Measures

-

Combustion Products: Toxic fumes of Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets which may scatter the chemical.

-

Firefighter PPE: Full turnout gear and SCBA (Self-Contained Breathing Apparatus) are mandatory due to the potential for corrosive acid gas generation.

Waste Disposal & Environmental Impact

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Protocol:

-

Dissolve in a combustible solvent (if not already in solution).

-

Segregate into "Halogenated Organic Waste" containers.

-

Do NOT mix with strong acid waste (potential for HBr/HCl gas evolution) or strong base waste (exothermic neutralization) without controlled neutralization first.

-

Dispose of via a licensed chemical incineration facility equipped with scrubbers.

-

Operational Safety Workflow

This diagram summarizes the lifecycle of handling the compound in a research setting.

Caption: Standard Operating Procedure (SOP) workflow for handling halogenated pyridine salts.

References

-

National Center for Biotechnology Information (PubChem). 4-Bromo-3-methylpyridine hydrochloride (Related Compound Data). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyridine Derivatives. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Bromo-3-methoxypyridine hydrochloride | CAS#:1209335-53-4 | Chemsrc [chemsrc.com]

- 3. 1546624-18-3 | 4-Bromo-3-pyridinemethanol hydrochloride | Boroncore [boroncore.com]

- 4. 4-Bromo-3-pyridinemethanol hydrochloride | 1546624-18-3 [chemicalbook.com]

- 5. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

IUPAC name for 4-Bromo-3-pyridinemethanol hydrochloride

An In-depth Technical Guide to (4-Bromopyridin-3-yl)methanol Hydrochloride: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (4-bromopyridin-3-yl)methanol hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights and validated protocols.

Introduction and Compound Identification

(4-Bromopyridin-3-yl)methanol hydrochloride is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. It is important to distinguish this compound from the structurally similar but distinct 4-bromo-3-methylpyridine hydrochloride . The key difference lies in the substituent at the 3-position: a hydroxymethyl group (-CH₂OH) in the former and a methyl group (-CH₃) in the latter. This guide will focus exclusively on the specified pyridinemethanol derivative.

The presence of a bromine atom, a hydroxymethyl group, and a pyridine nitrogen atom provides multiple reaction sites, making it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. Data for the hydrobromide salt is included for reference, given its close similarity.

| Property | Value | Source |

| IUPAC Name | (4-bromopyridin-3-yl)methanol hydrochloride | Inferred from hydrobromide |

| Synonyms | 4-Bromo-3-pyridinemethanol HCl | N/A |

| CAS Number | 1135136-66-1 (for hydrobromide) | [2] |

| Molecular Formula | C₆H₇BrClNO | PubChem |

| Molecular Weight | 224.48 g/mol | PubChem |

| Appearance | Likely a white to off-white solid | General knowledge |

| Purity | Typically >95% | [2] |

| Storage | Store at room temperature, protected from moisture. | [2] |

Synthesis of (4-Bromopyridin-3-yl)methanol

The synthesis of (4-bromopyridin-3-yl)methanol typically involves the reduction of a suitable carboxylic acid or ester precursor. A common and reliable method is the reduction of 4-bromonicotinic acid.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 4-bromonicotinic acid: esterification followed by reduction.

Caption: Synthetic workflow for (4-Bromopyridin-3-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Bromonicotinic Acid

-

Suspend 4-bromonicotinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromonicotinate, which can often be used in the next step without further purification.

Step 2: Reduction to (4-Bromopyridin-3-yl)methanol

-

Dissolve the methyl 4-bromonicotinate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Carefully add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise. Note: Lithium aluminium hydride (LiAlH₄) can also be used for a more potent reduction, but requires stricter anhydrous conditions and a more cautious workup.[3]

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Add 2N hydrochloric acid to adjust the pH to approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (4-bromopyridin-3-yl)methanol.

The hydrochloride salt can then be prepared by dissolving the free base in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent.

Chemical Reactivity and Applications in Drug Development

The utility of (4-bromopyridin-3-yl)methanol hydrochloride lies in the orthogonal reactivity of its functional groups.

-

The Bromine Atom: Serves as a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.[4]

-

The Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.

-

The Pyridine Nitrogen: Can be N-alkylated or can coordinate to metal centers.

This multi-faceted reactivity makes it a valuable intermediate in the synthesis of complex, biologically active molecules. For instance, it can be a precursor for kinase inhibitors, receptor modulators, and other targeted therapies.[4]

Application Workflow: Intermediate in Kinase Inhibitor Synthesis

The following diagram illustrates how (4-bromopyridin-3-yl)methanol can be used as an intermediate in a hypothetical synthetic pathway towards a kinase inhibitor.

Caption: Role of (4-bromopyridin-3-yl)methanol in a synthetic pathway.

Safety and Handling

As with many halogenated organic compounds, appropriate safety precautions must be taken when handling (4-bromopyridin-3-yl)methanol hydrochloride.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[6]

-

Conclusion

(4-Bromopyridin-3-yl)methanol hydrochloride is a high-value synthetic intermediate with significant potential in pharmaceutical and agrochemical research. Its defined structure and multiple points for chemical modification allow for the efficient construction of diverse and complex molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Bromo pyridine hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to 4-Bromo-3-pyridinemethanol Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of the tools at our disposal. Among these are the foundational chemical scaffolds that, in the hands of a skilled chemist, can be elaborated into life-altering medicines. This guide focuses on one such scaffold: 4-Bromo-3-pyridinemethanol hydrochloride. While not as ubiquitously cited as some of its chemical cousins, its strategic combination of a reactive bromine atom, a modifiable hydroxymethyl group, and a biologically relevant pyridine core presents a compelling case for its expanded use in drug discovery and development. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this versatile intermediate. We will delve into its chemical properties, established reactivity, and, most importantly, its prospective applications in the synthesis of cutting-edge therapeutics, supported by established synthetic protocols and mechanistic insights.

Core Characteristics of 4-Bromo-3-pyridinemethanol Hydrochloride

4-Bromo-3-pyridinemethanol hydrochloride is a pyridine-based heterocyclic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrClNO | Inferred from structure |

| Molecular Weight | 224.48 g/mol | Inferred from structure |

| IUPAC Name | (4-bromopyridin-3-yl)methanol;hydrochloride | N/A |

| CAS Number | Not assigned for HCl salt; 1135136-66-1 for hydrobromide | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol, and DMSO | General knowledge |

The true value of this molecule lies in the orthogonal reactivity of its key functional groups:

-

The 4-Bromo Substituent: This is the primary site for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is strategically positioned on the pyridine ring at a site susceptible to a variety of cross-coupling reactions.

-

The 3-Hydroxymethyl Group: This functional group offers a versatile handle for further derivatization. It can act as a hydrogen bond donor or acceptor, be oxidized to an aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution.[2]

-

The Pyridine Core: A ubiquitous motif in pharmaceuticals, the pyridine ring can engage in hydrogen bonding, π-stacking, and metal coordination, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

The Synthetic Utility: A Gateway to Molecular Complexity

The strategic placement of the bromo and hydroxymethyl groups on the pyridine scaffold makes 4-Bromo-3-pyridinemethanol a powerful intermediate for the synthesis of complex molecules. Its reactivity is primarily centered around the transformation of these two functional groups.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The bromine atom at the 4-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, a cornerstone of modern medicinal chemistry.[3]

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4] In the context of 4-Bromo-3-pyridinemethanol, this reaction can be used to introduce various aryl or heteroaryl moieties, which are common features in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-3-pyridinemethanol hydrochloride (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for further transformations or as structural elements in their own right.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add 4-Bromo-3-pyridinemethanol hydrochloride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.

This reaction is a powerful tool for the synthesis of arylamines, a common motif in bioactive molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-3-pyridinemethanol hydrochloride (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically between 80-120 °C, until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction carefully, extract with an organic solvent, and purify the product by column chromatography.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position is a versatile handle for a variety of chemical transformations, allowing for fine-tuning of the molecule's properties.[2]

Mild oxidation of the primary alcohol can yield the corresponding aldehyde, a key precursor for reductive amination or Wittig-type reactions. Stronger oxidation will produce the carboxylic acid, which can be used in amide bond formation.

Experimental Protocol: Oxidation to Aldehyde (e.g., using Dess-Martin Periodinane)

-

Reaction Setup: Dissolve 4-Bromo-3-pyridinemethanol (1.0 eq.) in a dry solvent like dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction until completion, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent and purify by chromatography.

The hydroxyl group can be readily converted into ethers or esters to modulate lipophilicity and introduce new functionalities.

The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Potential Research Applications in Drug Discovery

The true potential of 4-Bromo-3-pyridinemethanol hydrochloride lies in its application as a starting material for the synthesis of novel therapeutic agents. Based on the reactivity of its core structure, we can project its utility in several key areas of drug discovery.

Kinase Inhibitors: A Privileged Scaffold

The pyridine core is a well-established scaffold in the design of kinase inhibitors.[5][6] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the exploration of the chemical space around the kinase active site. The hydroxymethyl group at the 3-position can serve as a crucial hydrogen bond donor or acceptor, or as a point of attachment for solubility-enhancing groups.

For instance, in the development of ALK2 inhibitors, a bromopyrazine carboxamide was a key intermediate for further elaboration.[7] Similarly, 4-Bromo-3-pyridinemethanol hydrochloride could serve as a precursor to analogous structures where the hydroxymethyl group is either maintained for its favorable interactions or derivatized to explore structure-activity relationships.

GPCR Modulators: Targeting Allosteric Sites

G-protein-coupled receptors (GPCRs) are a major class of drug targets. The discovery of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, has opened new avenues for therapeutic intervention.[8][9] The substituted pyridine scaffold is a feature of some known GPCR modulators. The synthetic versatility of 4-Bromo-3-pyridinemethanol hydrochloride makes it an attractive starting point for the creation of libraries of compounds to screen for allosteric modulatory activity. The hydroxymethyl group can be particularly important for establishing specific interactions within allosteric binding pockets.

Antagonists for Ion Channels

Substituted pyridinyl methanol moieties have been identified as key pharmacophores in the development of antagonists for ion channels such as the Transient Receptor Potential Vanilloid 3 (TRPV3).[1] The ability to systematically modify both the 4-position and the 3-hydroxymethyl group of 4-Bromo-3-pyridinemethanol hydrochloride would allow for a detailed exploration of the structure-activity relationship (SAR) for this class of targets.

Conclusion and Future Outlook

4-Bromo-3-pyridinemethanol hydrochloride represents a synthetically versatile and strategically functionalized building block with significant, yet largely untapped, potential in drug discovery. Its value lies not in a vast body of existing literature detailing its direct applications, but in its inherent chemical potential. The combination of a readily diversifiable 4-bromo position and a modifiable 3-hydroxymethyl group on a biologically relevant pyridine core provides a powerful platform for the generation of novel, complex, and potentially bioactive molecules.

This guide has outlined the core properties, key synthetic transformations, and promising research applications for this compound. It is our hope that by providing a comprehensive overview of its potential, we will inspire researchers to incorporate this valuable scaffold into their drug discovery programs, ultimately leading to the development of new and effective therapies for a range of human diseases. The journey from a simple building block to a life-saving drug is long and arduous, but it begins with the recognition of potential in molecules like 4-Bromo-3-pyridinemethanol hydrochloride.

References

- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.

- Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.

- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

MDPI. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

-

ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2020). The Hydroxymethyl Group: A Chameleon in Drug Design. Journal of Medicinal Chemistry, 63(15), 7917-7928.

-

SynCatMet. (n.d.). Bioactive compounds and new organic materials. Retrieved from [Link]

-

Labinsights. (2023). Bioactive Molecules for Scientific Use. Retrieved from [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

SciSpace. (n.d.). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Retrieved from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

-

MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 8. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-Bromo-3-pyridinemethanol Hydrochloride

The following technical guide is structured to serve as a definitive reference for 4-Bromo-3-pyridinemethanol hydrochloride , designed for application scientists and medicinal chemists.

The Bifunctional Pyridine Scaffold for Divergent Synthesis

Executive Summary & Chemical Identity

4-Bromo-3-pyridinemethanol (CAS: 197007-87-7 for free base) is a high-value "orthogonal" building block. Its value lies in its dual functionality: the C4-bromine serves as an electrophilic handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), while the C3-hydroxymethyl group acts as a nucleophilic handle or a precursor for oxidation/substitution.

The hydrochloride salt is the preferred form for storage and handling due to the hygroscopic nature of pyridine methanols and the tendency of the free base to undergo slow oxidative degradation or polymerization.

Chemical Profile

| Property | Specification |

| IUPAC Name | (4-Bromopyridin-3-yl)methanol hydrochloride |

| CAS (Free Base) | 197007-87-7 |

| CAS (Hydrobromide) | 1135136-66-1 (Common commercial analog) |

| Molecular Formula | C₆H₆BrNO[1][2][3][4][5] · HCl |

| Molecular Weight | 224.48 g/mol (Salt); 188.02 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Pyridine N) | ~3.5 (Estimated; reduced basicity due to inductive effect of Br) |

Synthetic Pathways & Production

The synthesis of 4-Bromo-3-pyridinemethanol typically avoids direct bromination of 3-pyridinemethanol due to poor regioselectivity.[6] The industry-standard route proceeds via the reduction of 4-bromonicotinic acid derivatives.

Mechanistic Logic[6][7]

-

Esterification: The carboxylic acid is converted to a methyl ester to facilitate reduction under milder conditions than the free acid requires.[6]

-

Chemoselective Reduction: Sodium Borohydride (NaBH₄) is used with methanol.[6] Unlike Lithium Aluminum Hydride (LiAlH₄), which can sometimes debrominate the pyridine ring (hydrodehalogenation), NaBH₄ is chemoselective for the ester in the presence of the aromatic bromide.

Detailed Protocol: Reduction of Methyl 4-Bromonicotinate

Note: This protocol assumes starting from the commercially available methyl ester.

Reagents: Methyl 4-bromonicotinate (1.0 eq), NaBH₄ (4.0 eq), CaCl₂ (2.0 eq, optional activator), Methanol (anhydrous), THF.

-

Setup: In a flame-dried round-bottom flask under N₂, dissolve Methyl 4-bromonicotinate in THF/MeOH (4:1 ratio). Cool to 0°C.

-

Addition: Add NaBH₄ portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[6]

-

Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution. Caution: Hydrogen gas evolution.[6]

-

Workup: Evaporate volatiles. Extract the aqueous residue with EtOAc (3x). The pyridine methanol is water-soluble; salting out the aqueous layer with NaCl improves yield.

-

Salt Formation (HCl): Dissolve the crude free base in dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate (Hydrochloride salt) is filtered and dried under vacuum.

Figure 1: Synthetic workflow from the nicotinic acid precursor to the hydrochloride salt.

Reactivity Landscape

The molecule is a "divergent scaffold."[6] The reactivity is dictated by the electronic deficiency of the pyridine ring and the specific positioning of the substituents.

A. The C4-Bromine (Cross-Coupling Hub)

The C4 position of pyridine is highly electron-deficient, making the C-Br bond particularly reactive toward oxidative addition with Palladium(0).

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[6]

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: K₂CO₃ or Cs₂CO₃.[6]

-

Note: The free hydroxyl group is generally tolerated in Suzuki conditions, but protecting it (e.g., as a TBS ether) can improve yields if the boronic acid is sterically demanding.

-

-

Buchwald-Hartwig: Amination at C4 to create 4-amino-3-hydroxymethyl pyridines (privileged kinase inhibitor scaffolds).

B. The C3-Hydroxymethyl (Functional Handle)

-

Oxidation: MnO₂ (mild) yields 4-bromo-3-pyridinecarboxaldehyde . This aldehyde is a gateway to reductive aminations.[6]

-

Halogenation: Reaction with Thionyl Chloride (SOCl₂) converts the alcohol to 4-bromo-3-(chloromethyl)pyridine .

-

Warning: The resulting alkyl chloride is a potent alkylating agent (nitrogen mustard analog) and must be handled with extreme care.

-

-

Cyclization: If a nucleophile is introduced at C4 (e.g., via amine displacement), the C3 alcohol can participate in cyclization to form fused bicyclic systems like 1,6-naphthyridines or furopyridines .

Figure 2: Divergent reactivity profile showing oxidative, substitution, and cross-coupling pathways.

Applications in Drug Discovery

This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) .[6]

Kinase Inhibitors (EGFR/VEGFR)

Substituted pyridines mimic the adenine ring of ATP.[6] The 4-bromo group allows the attachment of a hydrophobic tail (to occupy the kinase selectivity pocket), while the 3-hydroxymethyl group can H-bond with the hinge region or be extended to solubilizing groups.

Bioisosterism

The pyridine ring serves as a bioisostere for phenyl rings to improve water solubility (lowering LogP) and metabolic stability.[6] The 3,4-substitution pattern is geometrically similar to ortho-substituted benzenes but with distinct electronic properties.

Synthesis of Fused Heterocycles

Example: Furo[3,2-c]pyridine Synthesis

-

Sonogashira Coupling: React 4-bromo-3-pyridinemethanol with a terminal alkyne.

-

Cyclization: The resulting alkyne-alcohol undergoes base-mediated 5-exo-dig cyclization to form the furopyridine core.

Handling & Safety (E-E-A-T)

As a halogenated pyridine, this compound presents specific hazards.

-

Skin/Eye Irritation: The HCl salt is acidic and an irritant.[6] The free base, if generated, is a skin sensitizer.

-

Vesicant Potential: Derivatives, particularly the chloromethyl analog (generated via SOCl₂), are potential alkylating agents and should be treated as potential vesicants (blister agents).

-

Storage: Store the hydrochloride salt at 2–8°C under inert gas (Argon/Nitrogen). Pyridine methanols are prone to air oxidation to the carboxylic acid over time.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for 4-Bromo-3-pyridinemethanol. National Center for Biotechnology Information. Link

-

-

Synthetic Methodology (Reduction)

-

Cross-Coupling Applications

-

Medicinal Chemistry (Scaffold Use)

-

Safety Data

Sources

- 1. 4-Bromo-3-methylpyridine HBR | CAS 1185658-26-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (4-Bromo-6-methylpyridin-3-yl)methanol () for sale [vulcanchem.com]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Your Inquiry on 3-Pyridinemethanol, 4-bromo- | Chemical-Suppliers [chemical-suppliers.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 4-Bromo-3-pyridinemethanol Hydrochloride: An Application Protocol for Researchers

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-Bromo-3-pyridinemethanol hydrochloride, a valuable building block in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of steps, offering in-depth scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

4-Bromo-3-pyridinemethanol hydrochloride is a key intermediate in the development of a wide range of biologically active molecules. The presence of the bromo- and hydroxymethyl- functional groups on the pyridine scaffold allows for diverse downstream chemical modifications, making it a versatile precursor for the synthesis of novel therapeutic agents and specialized chemicals. This protocol outlines a robust and reliable multi-step synthesis, designed for successful implementation in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis of 4-Bromo-3-pyridinemethanol hydrochloride is achieved through a three-step sequence, commencing with the commercially available 4-aminonicotinic acid. The synthetic pathway is as follows:

Caption: Overall synthetic workflow for 4-Bromo-3-pyridinemethanol hydrochloride.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromonicotinic Acid via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 4-aminonicotinic acid to a bromo group using a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, catalyzed by copper(I) bromide.[1][2][3][4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminonicotinic acid | 138.12 | 10.0 g | 0.072 mol |

| Hydrobromic acid (48%) | 80.91 | 40 mL | - |

| Sodium nitrite | 69.00 | 5.5 g | 0.080 mol |

| Copper(I) bromide | 143.45 | 12.4 g | 0.086 mol |

| Deionized water | 18.02 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Protocol:

-

Diazotization: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-aminonicotinic acid (10.0 g, 0.072 mol) in 48% hydrobromic acid (40 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.5 g, 0.080 mol) in deionized water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate 500 mL beaker, dissolve copper(I) bromide (12.4 g, 0.086 mol) in 48% hydrobromic acid (30 mL) with gentle heating. Cool the solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 4-bromonicotinic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Selective Reduction of 4-Bromonicotinic Acid to (4-Bromopyridin-3-yl)methanol

The carboxylic acid functionality of 4-bromonicotinic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex. This reagent is chosen for its high selectivity for carboxylic acids in the presence of other reducible functional groups, such as the bromo-substituted pyridine ring.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromonicotinic acid | 202.01 | 10.0 g | 0.0495 mol |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 150 mL | 0.150 mol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Hydrochloric acid (2 M) | 36.46 | As needed | - |

| Sodium bicarbonate (saturated solution) | 84.01 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Protocol:

-

Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromonicotinic acid (10.0 g, 0.0495 mol) in anhydrous tetrahydrofuran (100 mL).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of borane-tetrahydrofuran complex (150 mL, 0.150 mol) dropwise via an addition funnel. A slow evolution of gas may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding 2 M hydrochloric acid until the effervescence ceases.

-

Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (4-bromopyridin-3-yl)methanol. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Formation of 4-Bromo-3-pyridinemethanol Hydrochloride

The final step involves the formation of the hydrochloride salt of the synthesized alcohol to improve its stability and handling properties.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-Bromopyridin-3-yl)methanol | 188.02 | 8.0 g | 0.0425 mol |

| Diethyl ether, anhydrous | 74.12 | 150 mL | - |

| Hydrochloric acid (2 M in diethyl ether) | 36.46 | As needed | - |

Protocol:

-

Salt Formation: Dissolve the crude or purified (4-bromopyridin-3-yl)methanol (8.0 g, 0.0425 mol) in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask.

-

While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until a white precipitate forms and no further precipitation is observed.

-

Isolation: Stir the suspension for 30 minutes at room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain 4-Bromo-3-pyridinemethanol hydrochloride as a white to off-white solid.

PART 2: Scientific Integrity and Safety

Causality Behind Experimental Choices

-

Sandmeyer Reaction: The choice of the Sandmeyer reaction is dictated by the need for regioselective introduction of the bromine atom at the 4-position of the pyridine ring. Direct bromination of nicotinic acid typically leads to the 5-bromo isomer. The Sandmeyer reaction, starting from the corresponding amine, provides a reliable and well-established method to achieve the desired substitution pattern.[1][2][3][4][5]

-

Selective Reduction: The use of a borane-THF complex is crucial for the selective reduction of the carboxylic acid in the presence of the bromo-substituted aromatic ring. Stronger reducing agents like lithium aluminum hydride could potentially lead to the reduction of the pyridine ring or cleavage of the carbon-bromine bond.

-

Hydrochloride Salt Formation: The conversion to the hydrochloride salt is a standard procedure for basic compounds like pyridines. The salt form is generally more crystalline, stable, and easier to handle and store compared to the free base.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.

-

Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.[7][8][9][10][11]

-

Borane-Tetrahydrofuran Complex: Flammable liquid and vapor. Reacts violently with water. Handle under an inert atmosphere.

-

Diethyl Ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

-

4-Aminonicotinic acid: Causes skin and eye irritation. May cause respiratory irritation.[12][13][14][15]

PART 3: Characterization

The identity and purity of the synthesized 4-Bromo-3-pyridinemethanol hydrochloride should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-Br bond and the pyridine ring.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base form of the product.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - COPPER (I) BROMIDE (Anhydrous) 97%. Retrieved from [Link]

-

Carl ROTH. (2016, May 23). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]

-

Georganics. (2011, January 4). 4-AMINONICOTINIC ACID. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 4-Bromopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

- Google Patents. (n.d.). CN1030387C - Preparation of 4-pyridinemethanol derivatives.

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Allen. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PMC - NIH. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters - EP 0372654 A2. Retrieved from [Link]

- Google Patents. (n.d.). EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.